

AIAP for ATAC-seq Peak Calling: Application Notes and Protocols

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Compound of Interest

Compound Name: AIAP

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Introduction

The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) has become a cornerstone technique for investigating genome-wide chromatin accessibility. The quality of ATAC-seq data is paramount for the accurate identification of open chromatin regions and subsequent downstream analyses. The ATAC-seq Integrative Analysis Package (**AIAP**) is a comprehensive bioinformatics pipeline designed to streamline and improve the analysis of ATAC-seq data.^{[1][2][3][4][5]} **AIAP** provides a complete system for quality control (QC), enhanced peak calling, and differential accessibility analysis.^{[1][3][4]} This document provides detailed application notes and protocols for utilizing **AIAP** for ATAC-seq peak calling.

Core Features of AIAP

AIAP distinguishes itself through a series of optimized analysis strategies and defined QC metrics.^{[1][2][3][4]} The key features include:

- **Optimized Data Processing:** **AIAP** processes paired-end ATAC-seq data in a pseudo single-end mode to improve sensitivity in peak calling.^[6]
- **Comprehensive Quality Control:** **AIAP** introduces several key QC metrics to assess the quality of ATAC-seq data, including Reads Under Peak Ratio (RUPr), Promoter Enrichment

(ProEn), and Background (BG).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

- **Improved Peak Calling Sensitivity:** By optimizing the data preparation for the MACS2 peak caller, **AIAP** demonstrates a significant improvement in the sensitivity of peak detection.[\[2\]](#)[\[8\]](#)
- **Integrated Downstream Analysis:** **AIAP** facilitates the identification of differentially accessible regions (DARs) and transcription factor binding regions (TFBRs).[\[2\]](#)[\[6\]](#)
- **Reproducibility and Ease of Use:** **AIAP** is distributed as a Docker/Singularity container, ensuring reproducibility and simplifying installation and execution.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

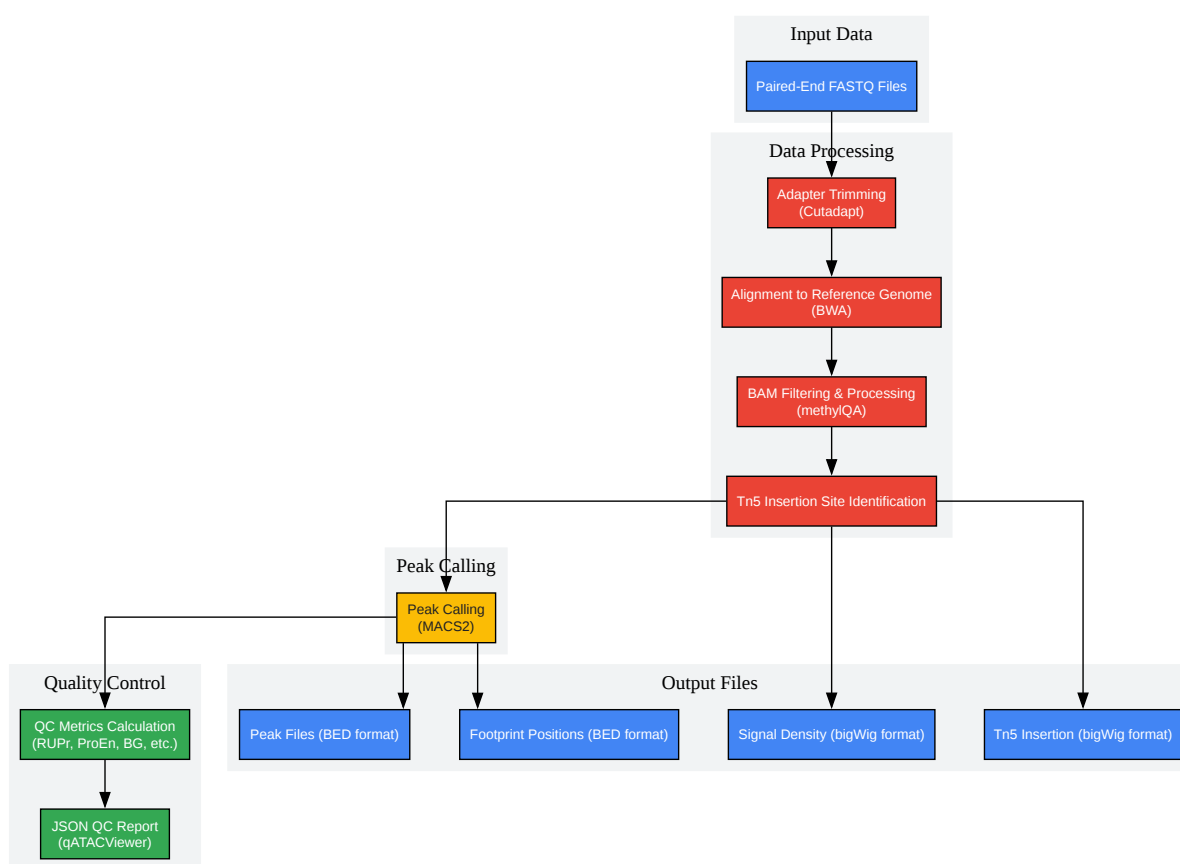
Quantitative Performance of AIAP

AIAP has been shown to significantly enhance the sensitivity of ATAC-seq analysis. The following table summarizes the performance improvements reported in the original publication.

Performance Metric	Improvement with AIAP	Description
Peak Calling Sensitivity	20% - 60% increase	AIAP identifies a greater number of true positive peaks compared to standard ATAC-seq analysis pipelines. [3] [4] [5]
Differentially Accessible Regions (DARs)	Over 30% more DARs identified	The enhanced sensitivity in peak calling leads to the discovery of more regions with statistically significant differences in chromatin accessibility between conditions. [6]

AIAP Workflow for ATAC-seq Peak Calling

The **AIAP** pipeline follows a structured workflow from raw sequencing reads to peak calls and downstream analysis.



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